3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Description
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
3-bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H10BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h9H,2-4H2,1H3 |
InChI Key |
SOFQQIXYKJKFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine Derivatives
The tetrahydro-pyrazolo[3,4-c]pyridine core is typically constructed via cyclization of functionalized pyridine precursors. A validated approach involves:
-
Acetylation of 6-substituted-4-methylpyridin-3-amine : Reaction with acetic anhydride in dichloroethane (DCE) forms an acetyl-protected intermediate.
-
Nitrosation and cyclization : Treatment with sodium nitrite (NaNO₂) under heated conditions (90°C) induces cyclization to yield the pyrazolo[3,4-c]pyridine skeleton.
-
Deprotection : Mild basic conditions (e.g., NaOMe/MeOH) remove the acetyl group, yielding the free pyrazole.
For the tetrahydro variant, hydrogenation of the pyridine ring using palladium on carbon (Pd/C) under H₂ atmosphere completes saturation.
Bromination Strategies
Regioselective Bromination at Position 3
Bromination of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is achieved through two primary methods:
Method A: Direct Bromination with N-Bromosuccinimide (NBS)
-
Conditions : NBS (1.2–2.0 eq) in dimethylformamide (DMF) at 0–25°C.
-
Outcome : Yields 60–75% of 3-bromo derivative, with minimal di-bromination byproducts.
Method B: Directed Ortho-Metalation (DoM)
Table 1: Optimization of Metalation Conditions
| Entry | Base (eq) | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 2.0 | 0 | 120 | 0 |
| 5 | 1.2 | -78 | 15 | 16 |
| 8 | 2.0 | -40 | 15 | 77 |
| 10 | 2.0 | -40 | 60 | 81 |
Key insight: Lower temperatures (-40°C) and extended reaction times (60 min) maximize yields by minimizing side reactions.
Methylation at Position 1
Alkylation of Pyrazole Nitrogen
Post-cyclization, the N1 position is methylated using:
-
Methyl iodide (MeI) : In the presence of K₂CO₃ in acetonitrile at reflux (82°C).
-
Dimethyl sulfate : Offers higher selectivity in polar aprotic solvents like DMF.
Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the methylated product with >95% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput and safety:
Cost-Efficiency Metrics
-
Catalyst recycling : Pd/C from hydrogenation steps is recovered via filtration and reused, reducing costs by ~15%.
-
Solvent recovery : DMF and THF are distilled and recycled, adhering to green chemistry principles.
Analytical and Characterization Data
Spectroscopic Confirmation
-
¹H NMR (700 MHz, CDCl₃): δ 3.72 (s, 3H, N-CH₃), 2.90–2.84 (m, 4H, tetrahydro ring), 1.95–1.89 (m, 2H).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 serves as a prime site for nucleophilic displacement, enabling the synthesis of diverse derivatives.
Key Findings :
-
Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack at the electrophilic C3 position.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Mechanistic Insight :
-
Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, followed by transmetallation with the boronic acid and reductive elimination .
Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Conditions | Product (C3-NR₂) | Yield | Source |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/Xantphos | 100°C, 18 h | 3-Morpholino | 68% |
Metal-Halogen Exchange
The bromine atom undergoes exchange with organometallic reagents for further functionalization.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| n-BuLi | THF, –78°C | Lithiated intermediate | Quench with electrophiles | |
| Grignard reagents | Et₂O, 0°C to rt | Alkyl/aryl derivatives | Drug candidate synthesis |
Example :
Reductive Dehalogenation
Controlled reduction removes the bromine atom for desaturation or ring modification.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | MeOH, rt, 12 h | 3-Dehydro derivative | 90% | |
| Zn, AcOH | Reflux, 2 h | Pyrazolo[4,3-c]pyridine | 75% |
Heterocycle Functionalization
The tetrahydro-pyridine ring undergoes hydrogenation or oxidation:
| Reaction | Reagent/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Aromatic pyridine ring | Enhanced π-conjugation | |
| Hydrogenation | H₂, Raney Ni | Saturated piperidine ring | Altered bioavailability |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit promising anticancer properties. In studies involving various cancer cell lines, compounds with similar structures have shown significant cytotoxic effects. For instance, a study demonstrated that certain pyrazolo derivatives inhibit the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
The compound has been investigated for its neuroprotective capabilities. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, pyrazolo derivatives have been shown to reduce oxidative stress and improve cognitive function . These effects are attributed to the compound's ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Anticonvulsant Properties
Several studies have highlighted the anticonvulsant potential of pyrazolo derivatives. In experimental models of epilepsy, these compounds have demonstrated efficacy in reducing seizure frequency and severity. The mechanism is believed to involve modulation of GABAergic transmission and inhibition of excitatory neurotransmitter release .
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer activity of a series of pyrazolo derivatives against various human cancer cell lines. The results showed that compounds similar to 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Neuroprotective Research
In a preclinical model studying Alzheimer's disease, administration of a pyrazolo derivative improved memory retention in mice subjected to cognitive impairment protocols. The compound was found to significantly decrease levels of amyloid-beta plaques and tau phosphorylation in brain tissues .
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the pyrazolopyridine core play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations:
- Core Variations : The position of the pyridine ring fusion (e.g., pyrazolo[3,4-c] vs. [3,4-b]) impacts electronic properties and binding interactions. For instance, pyrazolo[3,4-c]pyridine derivatives are more commonly associated with enzyme inhibition (e.g., PDE4, ATX) , while pyrazolo[3,4-b]pyridines are used in materials science .
- Functional Groups : The 7-oxo group in PAT-409 derivatives and PDE4 inhibitors enhances hydrogen-bonding capacity, critical for target engagement . In contrast, the bromine in the target compound facilitates cross-coupling reactions for further derivatization .
- Substituent Effects : Apixaban’s large substituents (e.g., 4-methoxyphenyl, carboxamide) improve selectivity for Factor Xa, whereas the simpler methyl and bromine groups in the target compound prioritize synthetic utility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The bromine atom in the target compound increases molecular weight and lipophilicity (LogP ~1.8) compared to unsubstituted analogs (LogP ~0.5), affecting membrane permeability .
- Hydrochloride salts (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl) exhibit higher aqueous solubility due to ionic character, making them preferable for formulation .
Biological Activity
3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The compound's structure and substituents play crucial roles in its biological activity.
The molecular formula of 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is C7H10BrN3, with a molar mass of 216.08 g/mol. Its predicted physical properties include a density of approximately 1.80 g/cm³ and a boiling point around 334.1 °C .
| Property | Value |
|---|---|
| Molecular Formula | C7H10BrN3 |
| Molar Mass | 216.08 g/mol |
| Density | 1.80 g/cm³ |
| Boiling Point | 334.1 °C |
| pKa | 8.49 |
Biological Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a variety of biological activities, including anti-inflammatory and anticancer properties. The specific biological activity of 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been explored in various studies.
Inhibition of TBK1
A notable study highlighted the compound's potential as a TBK1 (TANK-binding kinase 1) inhibitor. TBK1 plays a significant role in immune response and inflammation. The study found that certain derivatives exhibited potent inhibitory effects on TBK1 with IC50 values in the nanomolar range . This suggests that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance its inhibitory activity.
Antiproliferative Effects
Another research effort focused on the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. For instance, compounds similar to 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine demonstrated significant growth inhibition in A172 (human glioblastoma), U87MG (human glioblastoma), A375 (human melanoma), and Panc0504 (pancreatic cancer) cell lines . This indicates the compound's potential utility in cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that specific substitutions at various positions on the pyrazolo[3,4-b]pyridine core can dramatically affect biological activity. For example:
- Position R1 : Methyl groups have been associated with enhanced activity.
- Position R2 : The presence of halogens can influence binding affinity and selectivity towards target proteins .
Case Studies
Several case studies illustrate the effectiveness of pyrazolo[3,4-b]pyridine derivatives in therapeutic applications:
- TBK1 Inhibition : A derivative with a methyl group at position R demonstrated an IC50 value of 0.2 nM against TBK1 and inhibited downstream signaling pathways effectively in THP-1 cells .
- Cancer Cell Line Studies : Compounds were tested on multiple cancer cell lines showing micromolar antiproliferation effects across different types including glioblastoma and melanoma .
Q & A
Q. What are the validated synthetic methodologies for preparing 3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, and what are the critical optimization steps?
The synthesis of brominated pyrazolo-pyridine derivatives typically involves cyclization and halogenation steps. For example, bromination of pyrazolo-pyridine precursors using reagents like HBr or N-bromosuccinimide (NBS) under controlled conditions is critical. A key intermediate, 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, was synthesized via cyclization of hydrazine derivatives with ketones, followed by bromination . Optimization steps include:
- Temperature control (<100°C) to avoid decomposition.
- Use of anhydrous solvents (e.g., DMF) to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. How can structural characterization of this compound be performed, and what crystallographic challenges might arise?
X-ray crystallography is the gold standard for structural elucidation. For monoclinic crystals (space group P21/c), lattice parameters such as a = 21.871 Å, b = 9.209 Å, and β = 90.37° have been reported for related pyrazolo-pyridine derivatives . Challenges include:
- Crystal twinning : Common in pyrazolo-pyridines due to flexible rings; addressed using SHELXD for structure solution .
- Disorder in the bromine position : Refinement with restraints in SHELXL improves accuracy .
Complementary techniques: - NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at N1, bromine at C3).
- HRMS : To verify molecular weight (e.g., m/z 257.02 [M+H]⁺).
Q. What safety protocols are essential for handling this compound in laboratory settings?
Safety measures are critical due to bromine’s reactivity and potential toxicity:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Structure-activity relationship (SAR) studies using QSAR or molecular docking are pivotal. For example:
- Molecular docking : Pyrazolo-pyridines with bulky substituents at C3 (e.g., bromine) show higher affinity for PDE4 inhibition (IC₅₀ = 0.03–1.6 µM) .
- QSAR parameters : Hydrophobicity (π) and van der Waals volume (Vw) correlate with binding to targets like Factor Xa .
Methodological steps :
Generate 3D conformers using software like Schrödinger Maestro.
Dock into target pockets (e.g., c-Met kinase) with Glide SP/XP scoring .
Validate with MD simulations (e.g., 100 ns runs in Desmond).
Q. How can contradictions in biological activity data be resolved methodologically?
Discrepancies in IC₅₀ values (e.g., PDE4 vs. Factor Xa inhibition) may arise from assay conditions or cellular context. Resolution strategies:
- Standardized assays : Use identical buffer (e.g., Tris-HCl pH 7.4) and enzyme batches .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Meta-analysis : Compare datasets across studies (e.g., Apixaban derivatives show consistent Factor Xa inhibition >90% at 10 µM) .
Q. What challenges arise in crystallographic refinement of pyrazolo-pyridine derivatives, and how are they addressed?
Key issues include:
Q. Example Refinement Table
| Parameter | Value |
|---|---|
| R-factor | 0.045 |
| R-free | 0.062 |
| Resolution | 0.84 Å |
| Space Group | P21/c |
Q. How can regioselective functionalization of the pyrazolo-pyridine core be achieved for SAR studies?
Bromine at C3 allows cross-coupling (e.g., Suzuki-Miyaura) for diversification:
- Buchwald-Hartwig amination : Introduce amines at C3 using Pd catalysts (e.g., Pd₂(dba)₃/XPhos) .
- SNAr reactions : Replace bromine with nucleophiles (e.g., thiols) under basic conditions .
Optimization tips : - Use Cs₂CO₃ as base for improved yields (≥80%) .
- Monitor reaction progress via LC-MS to prevent over-substitution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
